N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide is a chemical compound with the molecular formula C21H19N2O4 It is known for its unique structural features, which include a methoxy group, a nitro group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methoxy-2-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 4-methoxy-2-aminophenyl-2,2-diphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-2-nitrobenzoic acid and diphenylamine.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the diphenylacetamide moiety, making it less lipophilic.
N-(4-methoxyphenyl)-2,2-diphenylacetamide: Lacks the nitro group, reducing its potential for bioreduction.
N-(2-nitrophenyl)-2,2-diphenylacetamide: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-17-12-13-18(19(14-17)23(25)26)22-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSPKDCESIZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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